BRD4 Bromodomain Affinity Differentiates from CREBBP by ~19-Fold
(4-Bromo-2-methoxy-benzyl)-isopropyl-amine exhibits differential binding across bromodomain-containing proteins, with a Kd of 109,000 nM for BRD4 compared to 2,100,000 nM for CREBBP [1]. This ~19-fold preference for BRD4 over CREBBP, measured under identical SPR assay conditions, provides a defined selectivity profile that distinguishes this compound from non-selective BET family binders. Note: High-affinity BRD4 inhibitors such as JQ-1 and I-BET-762 typically achieve Kd values in the nanomolar range; this compound operates in a different affinity tier and is best suited as a fragment or scaffold rather than a potent inhibitor.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | BRD4 Kd = 109,000 nM |
| Comparator Or Baseline | CREBBP Kd = 2,100,000 nM |
| Quantified Difference | ~19.3-fold lower Kd for BRD4 vs CREBBP |
| Conditions | SPR assay; human His10-tagged BRD4 expressed in E. coli BL21(DE3)-R3-pRARE2; human His10-tagged CREBBP expressed in E. coli BL21(DE3)-R3 |
Why This Matters
Demonstrates measurable, quantifiable target selectivity within the bromodomain family, enabling informed selection for BRD4-focused fragment-based drug discovery or chemical probe development.
- [1] BindingDB. BDBM50207720. Kd = 1.09E+5 nM for BRD4; Kd = 2.10E+6 nM for CREBBP. SPR assay with His10-tagged proteins expressed in E. coli. Curated by ChEMBL. View Source
